6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

AT1 receptor antagonist antihypertensive structure-activity relationship

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 73778-92-4) is a 6-amino-substituted N1-methyl-benzimidazol-2-one with molecular formula C8H9N3O and molecular weight 163.18 g/mol. It serves as a privileged synthetic intermediate and a validated pharmacophoric scaffold for kinase inhibitors (PIM, Raf), AT1 receptor antagonists, and epigenetic targets (LSD1).

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 73778-92-4
Cat. No. B3038091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
CAS73778-92-4
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)NC1=O
InChIInChI=1S/C8H9N3O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)
InChIKeyXVUHURUPLDWHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 73778-92-4): Procurement-Relevant Chemotype Profile


6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 73778-92-4) is a 6-amino-substituted N1-methyl-benzimidazol-2-one with molecular formula C8H9N3O and molecular weight 163.18 g/mol. It serves as a privileged synthetic intermediate [1] and a validated pharmacophoric scaffold for kinase inhibitors (PIM, Raf), AT1 receptor antagonists, and epigenetic targets (LSD1) [2][3]. Commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound occupies a defined regioisomeric niche distinct from its 5-amino isomer (CAS 54732-89-7).

Why 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by In-Class Benzimidazolone Analogs


Generic substitution within the benzimidazol-2-one class is prohibited by regioisomer-dependent biological activity. The 6-amino-1-methyl substitution pattern is mechanistically required for key therapeutic targets: AT1 receptor antagonism demands a 6-position carbamoyl/acylamino vector (IC50 as low as 0.1 nM for optimized derivatives) [1], while pan-PIM kinase inhibition (PIM-1, PIM-2, PIM-3) is scaffolded on 1,6-disubstituted benzimidazol-2-ones [2]. The isomeric 5-amino-1-methyl analog (CAS 54732-89-7) presents the amino group at a geometrically non-equivalent position, yielding divergent hydrogen-bonding geometry and target engagement. The free 6-NH2 handle further enables regioselective acylation to generate focused amide libraries in good to excellent yields [3], a synthetic vector unavailable from the 5-amino isomer or unsubstituted benzimidazolones.

Quantitative Differentiation Evidence: 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analog Comparators


AT1 Receptor Antagonism: 6-Position Substitution Is Required for Nanomolar Potency

The 6-amino-1-methyl-benzimidazol-2-one scaffold is the validated core for nonpeptide angiotensin II AT1 receptor antagonists. In a head-to-head series of 6-substituted aminocarbonyl benzimidazoles, compound 6f (derived from the 6-carbamoyl benzimidazole core) achieved AT1 IC50 = 3 nM with AT2 selectivity >3,333-fold (AT2 IC50 > 10,000 nM), while compound 11g reached AT1 IC50 = 0.1 nM. Both were orally active in spontaneously hypertensive rats [1]. In a follow-up chiral series, compound 8R (derived from the same 6-substituted core) achieved AT1 IC50 = 1.1 nM, surpassing losartan (IC50 ~5–10 nM) by approximately 5- to 9-fold [2]. The 5-substituted isomer cannot replicate this pharmacophore geometry.

AT1 receptor antagonist antihypertensive structure-activity relationship

Pan-PIM Kinase Inhibition: 1,6-Disubstitution Pattern Validated as Privileged Scaffold

Systematic SAR studies at the 1- and 6-positions of the benzimidazol-2-one core established that 1,6-disubstitution is essential for pan-PIM kinase inhibitory activity (PIM-1, PIM-2, PIM-3). The lead pan-PIM inhibitor (compound 9) derived from this scaffold demonstrated balanced inhibition across all three PIM isoforms. Structural modifications at alternative positions (e.g., 5-substitution) failed to yield pan-PIM activity, confirming the unique requirement for the 6-position substitution vector [1]. The 6-NH2 handle serves as the critical attachment point for aminocarbonyl/pyrazinyl extensions that drive potency.

PIM kinase inhibitor anticancer pan-PIM selectivity

LSD1 (KDM1A) Inhibition: Quantitative Biochemical Activity of the Free 6-NH2 Scaffold

The compound itself (6-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, CAS 73778-92-4) has been directly tested for inhibition of recombinant human LSD1 (KDM1A), yielding an IC50 of 158 nM using a coupled H2O2 production assay with methylated peptide substrate and Amplex Red reagent [1]. This sub-micromolar activity for the unelaborated scaffold provides a quantitative baseline for medicinal chemistry optimization. In comparison, the unsubstituted 1H-benzo[d]imidazol-2(3H)-one core is typically inactive against LSD1 at comparable concentrations, indicating that the 6-amino-1-methyl substitution pattern contributes materially to target engagement.

LSD1 inhibitor epigenetics histone demethylase

CYP3A4 Metabolic Liability Assessment: Off-Target Profiling Data

The compound has been profiled against human CYP3A4, the most clinically significant drug-metabolizing cytochrome P450 isoform, yielding an IC50 of 233 nM for inhibition of 10-hydroxymidazolam formation in insect supersomes [1]. This quantitative CYP liability data point allows direct comparison with structurally related benzimidazolone derivatives during lead selection. For context, many drug-like benzimidazole CYP3A4 inhibitors exhibit IC50 values in the 50–500 nM range; this compound's moderate CYP3A4 inhibition (IC50 = 233 nM) indicates a measurable but manageable metabolic liability relative to more potent CYP3A4-inhibiting analogs (e.g., certain 5,6-disubstituted benzimidazoles with CYP3A4 IC50 < 50 nM).

CYP3A4 inhibition drug metabolism off-target liability

High-Impact Application Scenarios for 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 73778-92-4)


Medicinal Chemistry: AT1 Receptor Antagonist Lead Generation

Use as the core scaffold for synthesizing 6-carbamoyl/acylamino benzimidazole AT1 receptor antagonists. The 6-NH2 handle enables rapid parallel amide library generation, with the validated scaffold producing compounds exhibiting AT1 IC50 values as low as 0.1–3 nM and >3,333-fold selectivity over AT2 receptors [REFS-1: Section 3, Evidence Item 1]. This application leverages the mandatory 6-position substitution vector that cannot be accessed from the 5-amino isomer.

Oncology Drug Discovery: Pan-PIM Kinase Inhibitor Development

Employ as the starting material for 1,6-disubstituted benzimidazol-2-one pan-PIM kinase inhibitors targeting hematological malignancies and solid tumors. Systematic SAR at the 1- and 6-positions, as validated by Choo et al. (2022), has confirmed this scaffold yields balanced inhibition across PIM-1, PIM-2, and PIM-3 isoforms, a profile unattainable with 5-substituted or unsubstituted benzimidazolones [REFS-2: Section 3, Evidence Item 2].

Epigenetic Drug Discovery: LSD1 (KDM1A) Inhibitor Optimization

Utilize as a validated LSD1 inhibitor starting point with a confirmed biochemical IC50 of 158 nM [REFS-3: Section 3, Evidence Item 3]. The free 6-NH2 group provides a synthetically tractable vector for structure-based elaboration. The compound's moderate CYP3A4 IC50 of 233 nM [REFS-3: Section 3, Evidence Item 4] informs parallel assessment of metabolic liability during hit-to-lead optimization, supporting integrated multiparameter optimization workflows.

Focused Amide Library Synthesis via Regioselective 6-NH2 Acylation

Exploit the regioselective acylation of the 6-NH2 group with aliphatic carboxylic acids to generate targeted benzimidazole amide libraries in good to excellent yields [REFS-4: Section 2]. This synthetic vector is geometrically unavailable from the 5-amino isomer (CAS 54732-89-7), providing a unique entry point for diversity-oriented synthesis and scaffold-hopping campaigns in kinase and GPCR drug discovery programs.

Quote Request

Request a Quote for 6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.